molecular formula C22H20N2OS B2785126 3-(2,5-dimethylbenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1207004-23-6

3-(2,5-dimethylbenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2785126
CAS No.: 1207004-23-6
M. Wt: 360.48
InChI Key: IDMDZASVXIBTNJ-UHFFFAOYSA-N
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Description

3-(2,5-dimethylbenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidinone class.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethylbenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophene derivatives with benzyl halides and aryl aldehydes in the presence of a base, followed by cyclization to form the thienopyrimidinone core .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-(2,5-dimethylbenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride or potassium carbonate.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(2,5-dimethylbenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one involves the inhibition of specific enzymes or pathways in the target organism. For instance, in Mycobacterium tuberculosis, it may inhibit enzymes involved in cell wall synthesis or energy metabolism, leading to the death of the bacterial cells .

Biological Activity

3-(2,5-dimethylbenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a synthetic compound belonging to the thienopyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The thieno[3,2-d]pyrimidine core structure is characterized by a fused thiophene and pyrimidine ring system, which plays a crucial role in its biological interactions.

  • Molecular Formula : C22H20N2OS
  • Molecular Weight : Approximately 356.47 g/mol
  • Structure : The compound features bulky substituents that enhance lipophilicity and may influence its biological activity.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes or pathways in target organisms. Notably, it has shown activity against Mycobacterium tuberculosis , potentially inhibiting enzymes involved in cell wall synthesis or energy metabolism, leading to bacterial cell death.

Biological Activities

Research indicates that compounds within the thienopyrimidine class exhibit a range of biological activities:

  • Antimycobacterial Activity :
    • Significant activity against Mycobacterium tuberculosis and Mycobacterium bovis has been reported, with some derivatives showing efficacy at low micromolar concentrations.
  • Antitumor Properties :
    • Various studies have highlighted the potential of thienopyrimidine derivatives as antitumor agents. For instance, compounds have been synthesized that effectively inhibit tumor cell activity in vitro, particularly against breast cancer cell lines such as MDA-MB-231 .
  • Cytotoxicity :
    • The cytotoxic effects of synthesized thieno[2,3-d]pyrimidine derivatives were assessed, revealing IC50 values indicating significant inhibition of tumor cell proliferation. For example, one derivative demonstrated an IC50 of 27.6 μM against MDA-MB-231 cells .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineEfficacy (IC50)Reference
AntimycobacterialMycobacterium tuberculosisLow micromolar
AntitumorMDA-MB-231 (breast cancer)27.6 μM
CytotoxicityNon-small cell lung cancer43-87% inhibition

Case Study: Antitumor Activity

In a study conducted by Elmongy et al., various thieno[2,3-d]pyrimidine derivatives were synthesized and evaluated for their cytotoxic activity against breast cancer cells. The results indicated that the presence of electron-withdrawing groups significantly enhanced cytotoxicity compared to other derivatives . This suggests that structural modifications can lead to improved therapeutic potentials.

Properties

IUPAC Name

3-[(2,5-dimethylphenyl)methyl]-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2OS/c1-14-5-4-6-17(9-14)19-12-26-21-20(19)23-13-24(22(21)25)11-18-10-15(2)7-8-16(18)3/h4-10,12-13H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDMDZASVXIBTNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CSC3=C2N=CN(C3=O)CC4=C(C=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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